Direct Structural Comparison: Saturation at C3-C4 Defines Pseudobactin A
In a direct head-to-head structural elucidation using 1H and 13C NMR, Pseudobactin A was shown to be saturated at carbons 3 and 4 of the quinoline derivative, whereas the co-produced fluorescent pseudobactin is unsaturated at these positions [1]. This single chemical modification is the only structural difference between the two siderophores [2].
| Evidence Dimension | Quinoline ring saturation state at C3-C4 |
|---|---|
| Target Compound Data | Saturated (dihydroquinoline) |
| Comparator Or Baseline | Pseudobactin: Unsaturated (quinoline) |
| Quantified Difference | Qualitative structural difference (saturated vs. unsaturated) |
| Conditions | 1H and 13C NMR spectroscopy in D2O at 25°C |
Why This Matters
This structural distinction is the molecular basis for Pseudobactin A's non-fluorescent property and altered stability, which are critical factors when selecting a siderophore for fluorescence-based assays or when investigating biosynthetic pathways.
- [1] Teintze, M., & Leong, J. (1981). Structure of pseudobactin A, a second siderophore from plant growth promoting Pseudomonas B10. Biochemistry, 20(22), 6457-6462. View Source
- [2] Teintze, M., & Leong, J. (1981). Structure of pseudobactin A, a second siderophore from plant growth promoting Pseudomonas B10. Biochemistry, 20(22), 6457-6462. View Source
